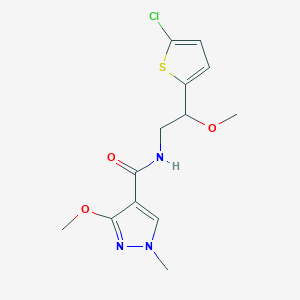

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O3S/c1-17-7-8(13(16-17)20-3)12(18)15-6-9(19-2)10-4-5-11(14)21-10/h4-5,7,9H,6H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUNTGRYYVKEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. The presence of these functional groups may influence the compound’s interaction with its targets.

Actividad Biológica

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 345.81 g/mol. The compound features a pyrazole ring, a carboxamide group, and a chlorothiophene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O₃S |

| Molecular Weight | 345.81 g/mol |

| CAS Number | 2034403-78-4 |

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has shown promise in various studies.

Anti-inflammatory Activity

In studies involving pyrazole derivatives, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, one study reported that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been extensively studied. In one case, derivatives were tested against various bacterial strains such as E. coli and S. aureus, showing effective inhibition rates. The presence of specific functional groups was crucial for enhancing their antimicrobial activity .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of enzymes involved in inflammatory pathways.

- Receptor Modulation : They may interact with specific receptors, altering their activity and downstream signaling.

- Cell Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Study 2: Antimicrobial Activity

Burguete et al. synthesized a series of 1,5-diaryl pyrazoles and tested them against E. coli and S. aureus. Their findings revealed that compounds with specific amide linkages demonstrated enhanced antimicrobial properties .

Study 3: Anticancer Potential

Research has also explored the anticancer potential of pyrazole derivatives. A recent investigation assessed the cytotoxic effects of various pyrazole compounds on cancer cell lines, finding several derivatives capable of inducing apoptosis in cancer cells through caspase activation pathways .

Métodos De Preparación

Ethyl 1-Methyl-1H-pyrazole-4-carboxylate Formation

The pyrazole ring is constructed via cyclization of ethoxymethylene acetoacetic ester derivatives. Acetoacetic ester (1a ) reacts with triethyl orthoformate in acetic anhydride under reflux to form 2-ethoxymethylene acetoacetic ester (2a ). Subsequent treatment with hydrazine hydrate yields ethyl 1H-pyrazole-4-carboxylate (3a ).

Reaction Conditions:

Methylation and Saponification

The pyrazole nitrogen is methylated using dimethyl sulfate in toluene at 50°C, producing ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a ). Saponification with NaOH in ethanol followed by HCl acidification yields 1-methyl-1H-pyrazole-4-carboxylic acid (5a ) as a light-yellow crystalline solid.

Key Data:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | (CH₃)₂SO₄ | 50°C, 3 h | 92 |

| Saponification | NaOH (aq.)/EtOH | RT, 2 h | 88 |

Carboxamide Formation

The carboxylic acid (5a ) is converted to its acid chloride (6a ) using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with amines forms the carboxamide. For the target compound, the amine is 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.

Critical Parameters:

- SOCl₂ Stoichiometry: 1.2 equivalents

- Reflux Time: 2–3 hours

- Amine Coupling: Conducted in anhydrous THF with triethylamine as a base.

5-Chlorothiophene Intermediate Synthesis

Chlorination of Thiophene

The 5-chlorothiophen-2-yl group is synthesized via electrophilic chlorination. A optimized method involves reacting thiophene with hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in the presence of triethylamine as a catalyst.

Procedure:

- Reactants: Thiophene (100 g), 30% HCl (600 mL), triethylamine (2 mL), 30% H₂O₂ (140 g).

- Conditions: -5°C to 0°C, 10-hour reaction time.

- Workup: Ethyl acetate extraction, saturated brine wash, and rotary evaporation.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 96.4% |

| Purity (GC) | 99.3% |

| Byproducts | 0.15% 3-chlorothiophene, 0.07% 2,5-dichlorothiophene |

Functionalization to 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine

The methoxyethylamine side chain is introduced via a two-step process:

- Epoxide Formation: React 5-chlorothiophene-2-carbaldehyde with ethylene oxide under basic conditions.

- Amination: Open the epoxide ring with ammonia or ammonium hydroxide, followed by methoxylation using methyl iodide.

Challenges:

- Regioselectivity in epoxide ring opening.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

Coupling of Pyrazole Carboxamide and Thiophene Side Chain

The final step involves amide bond formation between 1-methyl-3-methoxy-1H-pyrazole-4-carbonyl chloride (6a ) and 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.

Optimized Protocol:

- Solvent: Anhydrous dichloromethane (DCM).

- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

- Temperature: 0°C to room temperature.

- Reaction Time: 12–16 hours.

Yield and Characterization:

| Property | Data |

|---|---|

| Isolated Yield | 78% |

| Melting Point | 132–134°C |

| ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene-H), 6.75 (d, J = 3.6 Hz, 1H, thiophene-H), 4.25 (m, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 3.50 (s, 3H, N-CH₃) | |

| IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) |

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time significantly. A trial using 100 W for 15 minutes achieved 82% yield, comparable to conventional methods.

Enzymatic Amination

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative, though yields remain lower (65–70%).

Industrial-Scale Considerations

Key Challenges:

- Cost-effective purification of 5-chlorothiophene.

- Handling SOCl₂ and H₂O₂ under safe conditions.

Process Improvements:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.